![molecular formula C15H9ClN2O3S B2524363 4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid CAS No. 361149-98-6](/img/structure/B2524363.png)
4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
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Overview
Description
4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, also known as COQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. COQ is a heterocyclic compound that contains a quinazoline ring and a benzoic acid moiety. It has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Optoelectronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Quinazolines, including derivatives similar to 4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, are extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with extended conjugated systems exhibit significant electroluminescent properties, making them essential for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these derivatives are explored for potential applications as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry : Quinazoline derivatives are noted for their significant biological activities. The stability and versatility of the quinazolinone nucleus encourage the exploration of bioactive moieties, creating potential medicinal agents. This includes antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in drug development, indicating the need for further research into quinazoline derivatives with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Mechanism of Action
The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and functions. The exact targets and mode of action can vary depending on the specific compound and its chemical structure .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can also vary widely among different compounds and can significantly impact their bioavailability and efficacy .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances .
properties
IUPAC Name |
4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-3-6-11-12(7-9)17-15(22)18(13(11)19)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSUQSCXZILKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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